Clencyclohexerol hydrochloride is a synthetic compound that belongs to the class of β-adrenoceptor agonists. It is structurally related to clenbuterol, a well-known bronchodilator and anabolic agent. Clencyclohexerol hydrochloride has garnered attention for its potential applications in veterinary medicine and as an analytical standard in research.
Clencyclohexerol hydrochloride can be sourced from various chemical suppliers, including Cayman Chemical and Sigma-Aldrich, which provide it as an analytical standard for research purposes. Its chemical structure is characterized by the presence of a cyclohexanol moiety, contributing to its pharmacological properties .
Clencyclohexerol hydrochloride is classified as a β2-adrenergic agonist. This classification indicates its mechanism of action, which involves the stimulation of β2-adrenergic receptors, leading to various physiological effects such as bronchodilation and increased muscle mass.
The synthesis of clencyclohexerol hydrochloride typically involves several key steps:
The synthesis can be optimized using various reaction conditions, including temperature control and solvent choice, to enhance yield and purity. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are often employed to confirm the identity and purity of the synthesized compound .
The molecular structure of clencyclohexerol hydrochloride features a cyclohexanol ring with specific substituents that enhance its activity as a β2-adrenergic agonist. The chemical formula is CHClN, indicating the presence of chlorine, nitrogen, and multiple carbon and hydrogen atoms.
Clencyclohexerol hydrochloride can participate in various chemical reactions typical for β-adrenoceptor agonists:
These reactions are significant for understanding the compound's stability and reactivity in biological systems, influencing its pharmacological efficacy.
The mechanism of action for clencyclohexerol hydrochloride involves binding to β2-adrenergic receptors located in various tissues, including bronchial smooth muscle and skeletal muscle. This binding activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP), which mediates physiological responses such as:
The potency and efficacy of clencyclohexerol hydrochloride can be quantitatively assessed using assays that measure cAMP production or cellular responses in target tissues .
Relevant analyses include spectroscopic methods (e.g., nuclear magnetic resonance and infrared spectroscopy) to characterize its physical state and confirm its identity .
Clencyclohexerol hydrochloride has several applications in scientific research:
β₂-adrenergic agonists are a pharmacologically defined class of compounds that bind to G-protein-coupled β₂-adrenergic receptors, activating adenylate cyclase and increasing intracellular cyclic AMP (cAMP). Elevated cAMP triggers protein kinase A activation, influencing pathways regulating smooth muscle relaxation, glycogenolysis, and protein synthesis [2]. Clencyclohexerol hydrochloride (C₁₄H₂₁Cl₃N₂O₂; MW: 355.69 g/mol) belongs to this classification, sharing core structural motifs with prototypical agents like clenbuterol and salbutamol [7]. Its molecular design incorporates key pharmacophore elements:
Table 1: Structural and Pharmacological Comparison of Select β₂-Agonists
Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Primary Applications |
---|---|---|---|---|---|
Clencyclohexerol | 157877-79-7 | C₁₄H₂₀Cl₂N₂O₂ | 319.23 | 3,5-dichloro | Veterinary research (growth promotion) [2] |
Clencyclohexerol HCl | 1435934-75-0 | C₁₄H₂₁Cl₃N₂O₂ | 355.69 | Hydrochloride salt | Reference standard [7] |
Clenbuterol | 37148-27-9 | C₁₂H₁₈Cl₂N₂O | 277.20 | 4-amino-3,5-dichloro | Bronchodilator (historical veterinary use) [2] |
Salbutamol | 18559-94-9 | C₁₃H₂₁NO₃ | 239.31 | 4-hydroxy-3-hydroxymethyl | Human asthma therapeutics |
This structural configuration enables clencyclohexerol to exhibit high β₂-receptor binding affinity, with documented activity in in vitro receptor binding assays. Unlike non-selective β-agonists, its tert-butyl group reduces affinity for β₁-receptors, potentially minimizing cardiac side effects [2] [7]. The compound is typically handled as a crystalline solid (white to off-white) with solubility in dimethyl sulfoxide (DMSO) at 20 mg/mL, facilitating in vitro pharmacological studies [7].
Clencyclohexerol emerged during the 1990s as part of systematic efforts to develop clenbuterol analogs with optimized pharmacokinetic and pharmacodynamic profiles. Clenbuterol, initially developed as a bronchodilator, demonstrated unintended anabolic effects in livestock through β₂-receptor-mediated hypertrophy of skeletal muscle fibers and reduced adipose deposition [2]. These effects spurred interest in developing structurally refined analogs for zootechnical applications. Clencyclohexerol's specific innovation lies in its dichlorinated aromatic system and tertiary butylamino group, modifications designed to enhance metabolic stability and tissue-specific activity compared to earlier β-agonists [2] [6].
Synthetic pathways typically involve reductive amination between 4-amino-3,5-dichloroacetophenone and tert-butylamine, followed by chiral resolution to isolate the active (R)-enantiomer, and finally salt formation with hydrochloric acid [7]. The cyclohexanol-like structural elements in related compounds (e.g., cyclohexanol hydrochloride) provided foundational knowledge about alicyclic moieties influencing compound solubility and receptor interaction dynamics [1] [6]. While not directly containing a cyclohexanol group, clencyclohexerol's development benefited from QSAR (Quantitative Structure-Activity Relationship) studies of such alicyclic pharmacophores. Early animal studies demonstrated its capacity to shift nutrient partitioning toward protein accretion rather than fat deposition, confirming its functional classification as a repartitioning agent. However, concerns regarding residue accumulation in edible tissues and potential pharmacological effects in consumers precipitated strict regulatory constraints before widespread agricultural adoption occurred [2] [5].
Clencyclohexerol hydrochloride operates within a complex global regulatory landscape characterized by stringent controls due to its structural and functional similarity to prohibited growth promoters like clenbuterol. Key regulatory frameworks include:
Table 2: Global Regulatory Status of Clencyclohexerol Hydrochloride
Region | Regulatory Framework | Status | Key Restrictions |
---|---|---|---|
European Union | Directive 96/23/EC; REACH Annex XVII | Prohibited | Not authorized in food animals; Restricted laboratory handling [5] |
United States | FDA MoCRA (2024) | Research Only | Limited to controlled laboratory research; No therapeutic approvals [5] |
China | Ministry of Agriculture Decree No. 235 | Banned | Zero-tolerance in food animals; Residue monitoring programs [5] |
International | WADA Prohibited List | Banned | Prohibited in competitive sports at all times [5] |
Regulatory amendments continue to evolve, exemplified by the 2024 EU revisions prohibiting new CMR (Carcinogenic, Mutagenic, or Reprotoxic) substances in cosmetics (Regulation (EU) 2024/2462), reflecting the precautionary principle that indirectly influences research chemical governance [5]. Similarly, Indonesia's 2024 mandatory Halal certification (GR 42/2024) for cosmetics demonstrates expanding regulatory scopes affecting compound utilization across sectors [5]. Clencyclohexerol remains classified explicitly "For research use only. Not for human or veterinary therapeutic use" by chemical suppliers, with strict territory-based sales restrictions [2] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2